molecular formula C7H7BrClNO B8793190 (2-Amino-5-bromo-3-chlorophenyl)methanol

(2-Amino-5-bromo-3-chlorophenyl)methanol

Cat. No. B8793190
M. Wt: 236.49 g/mol
InChI Key: MBSDAQFJBIHXIS-UHFFFAOYSA-N
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Description

(2-Amino-5-bromo-3-chlorophenyl)methanol is a useful research compound. Its molecular formula is C7H7BrClNO and its molecular weight is 236.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Amino-5-bromo-3-chlorophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-5-bromo-3-chlorophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2-Amino-5-bromo-3-chlorophenyl)methanol

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

(2-amino-5-bromo-3-chlorophenyl)methanol

InChI

InChI=1S/C7H7BrClNO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3,10H2

InChI Key

MBSDAQFJBIHXIS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)N)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-amino-5-bromo-3-chlorobenzoic acid (13.0 g, 52.0 mmol) in THF (200 mL) was added borohydride in THF (300 mL, 1N) at ice/water bath, and the reaction mixture was stirred at room temperature overnight. The mixture was quenched with methanol (100 mL) and concentrated to a volume of 50 mL. The residue was diluted with aqueous sodium bicarbonate (400 mL) and extracted with ethyl acetate (200 mL×3). The organic layers were separated, combined, washed by brine (100 mL), dried over sodium sulfate, filtered and concentrated to afford the title product (10.0 g, 82%). MS (ES+) C7H7BrClNO requires: 234, 236, found: 236, 238 [M+H]+.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
82%

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